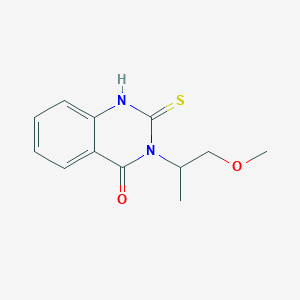

3-(1-Methoxypropan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

描述

属性

IUPAC Name |

3-(1-methoxypropan-2-yl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-8(7-16-2)14-11(15)9-5-3-4-6-10(9)13-12(14)17/h3-6,8H,7H2,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEISBXJTHKRKIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N1C(=O)C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(1-Methoxypropan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 522606-40-2) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological activity based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H14N2O2S

- Molecular Weight : 250.32 g/mol

- Chemical Structure : The compound features a quinazolinone core with a sulfanyl group and a methoxypropan-2-yl substituent, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. The following sections summarize key findings regarding its pharmacological properties.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

Anti-inflammatory Effects

Studies have demonstrated that the compound can inhibit inflammatory pathways. For instance, it has been shown to reduce the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in managing inflammatory diseases .

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing inhibitory effects that warrant further investigation for potential use as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased synthesis of pro-inflammatory mediators.

- Regulation of Signaling Pathways : It may modulate key signaling pathways such as NF-kB and MAPK, which play critical roles in inflammation and cellular stress responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In vitro Studies : In laboratory settings, this compound has been shown to significantly reduce inflammation markers in cell cultures exposed to LPS .

- Animal Models : Animal studies have indicated that administration of this compound leads to reduced symptoms associated with inflammatory diseases, supporting its potential use in clinical applications .

Data Table: Summary of Biological Activities

相似化合物的比较

Quinazolinone derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally related analogs:

Key Observations :

- Phenyl and fluorophenyl groups improve target binding (e.g., COX-2, NS5B polymerase) via hydrophobic/π-π interactions .

- Sulfanyl (-SH) group is critical for hydrogen bonding and covalent interactions with cysteine residues in enzymes .

Physicochemical Properties

Key Observations :

- Chloro/fluoro substituents increase molecular weight and LogP, reducing aqueous solubility .

- Methoxy groups improve solubility due to polar interactions .

- Crystallinity is influenced by hydrogen bonding (e.g., N–H⋯O interactions in monoclinic systems) .

Structure-Activity Relationships (SAR)

- N3 Substitution :

- C2 Sulfanyl Group :

- Fused Ring Modifications: Planar quinazolinone core is critical for stacking interactions with aromatic residues .

常见问题

Q. What are the common synthetic routes for 3-(1-Methoxypropan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The synthesis of quinazolinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with thioureas or dithiocarbamates. For example:

- Pd-catalyzed cross-coupling : A Suzuki-Miyaura reaction using PdCl₂(PPh₃)₂, PCy₃, and K₂CO₃ in a dioxane-water solvent system (4:1 v/v) at reflux yields related quinazolinones with ~81% efficiency .

- Dithiocarbamate intermediates : Reaction of N-(3-methoxyphenyl)-methyl dithiocarbamic acid with anthranilic acid derivatives under basic conditions (KOH/ethanol) can yield thioxo-quinazolinones, which may be alkylated to introduce the 1-methoxypropan-2-yl group .

Optimization strategies : - Vary catalyst loading (0.05–0.1 equiv Pd) to balance cost and yield.

- Adjust solvent polarity (e.g., dioxane vs. THF) to improve solubility of intermediates.

- Monitor reaction progress via TLC or HPLC to minimize byproduct formation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolves the 3D molecular configuration, including bond angles and dihedral angles between the quinazolinone core and substituents. For example, Acta Crystallographica reports used this to confirm the sulfanylidene group’s position in analogous structures .

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.3–3.8 ppm) and sulfanyl protons (δ ~2.1–2.5 ppm).

- DEPT-135 : Differentiates CH₃, CH₂, and CH groups in the methoxypropan-2-yl side chain.

- IR spectroscopy : Identifies C=O (1680–1720 cm⁻¹) and S–H (2550–2600 cm⁻¹) stretches .

Q. What are the common chemical modifications of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Oxidation : Treat with H₂O₂ or KMnO₄ to convert the sulfanyl (–SH) group to sulfonyl (–SO₂–), altering electron-withdrawing properties .

- Alkylation : Use alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) to substitute the sulfanyl group, modifying lipophilicity .

- Side-chain variation : Replace the 1-methoxypropan-2-yl group via nucleophilic substitution (e.g., Grignard reagents) to explore steric effects .

Advanced Research Questions

Q. How can computational chemistry and isotopic labeling be integrated to study reaction mechanisms and regioselectivity in derivative synthesis?

Methodological Answer:

- DFT calculations : Model transition states to predict regioselectivity in cyclocondensation reactions. For example, assess the energy barrier for quinazolinone ring formation vs. competing pathways .

- Isotopic labeling : Introduce ¹³C or ²H at the methoxypropan-2-yl group to track metabolic or degradation pathways via LC-MS .

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What strategies are recommended for resolving contradictions in biological activity data across different in vitro and in vivo models?

Methodological Answer:

- Dose-response standardization : Use Hill plots to compare EC₅₀ values across models, adjusting for differences in bioavailability .

- Pharmacokinetic (PK) profiling : Measure plasma protein binding and metabolic stability (e.g., microsomal assays) to correlate in vitro potency with in vivo efficacy .

- Model selection : Prioritize organ-on-chip or 3D cell cultures over traditional 2D assays to better mimic physiological conditions .

Q. How can environmental fate and degradation pathways of this compound be systematically evaluated?

Methodological Answer:

- Hydrolysis studies : Incubate the compound in buffers (pH 3–11) at 25–50°C, analyzing degradation products via LC-QTOF-MS .

- Photolysis : Expose to UV light (254–365 nm) in aqueous solutions to simulate sunlight-driven degradation .

- Biotic transformation : Use soil microcosms or activated sludge to assess microbial degradation rates under aerobic/anaerobic conditions .

Q. What experimental designs are optimal for synthesizing and testing derivatives to establish robust structure-activity relationships (SAR)?

Methodological Answer:

- Fractional factorial design : Vary substituents (e.g., methoxy position, alkyl chain length) systematically to identify critical SAR parameters .

- High-throughput screening : Use automated parallel synthesis (e.g., 96-well plates) to generate libraries of derivatives for bioactivity assays .

- Multivariate analysis : Apply principal component analysis (PCA) to correlate physicochemical properties (logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。